molecular formula C3H5ClO2 B014742 (R)-(+)-2-Chloropropionic acid CAS No. 7474-05-7

(R)-(+)-2-Chloropropionic acid

Cat. No. B014742
CAS RN: 7474-05-7
M. Wt: 108.52 g/mol
InChI Key: GAWAYYRQGQZKCR-UWTATZPHSA-N
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Description

Synthesis Analysis

The synthesis of (R)-(+)-2-Chloropropionic acid and its esters involves methods ranging from chemical synthesis to biocatalytic approaches. An intermediate of phenoxy-carboxylic herbicides, R-(+)-2-(4-hydroxyphenoxy)-propionic acid, was synthesized from 4-acetylphenol and methyl α-chloropropionate through alkylation, hydrolysis, oxidation, and resolution, achieving a total yield of up to 48.2% (Shen Yong-cun, 2006). Additionally, the enzymatic synthesis of chiral 2-chloropropanoic acids and their ester derivatives has been explored using novel esterases, which can generate optically pure compounds with high enantiomeric excess and conversion rates (Yingying Cao et al., 2016).

Molecular Structure Analysis

The crystal structure of (±)-2-[4-(4-chlorophenoxymethyl)phenoxy]propionic acid reveals the acid molecules forming centrosymmetric hydrogen-bonded cyclic dimers, highlighting the significance of hydrogen bonding in stabilizing the structure (Graham Smith et al., 1982). Similarly, the crystal structure of optically active 2-(4-chlorophenoxy)propionic acid demonstrates the antiplanar conformation of the carboxylic acid group and the formation of a catemer motif due to hydrogen bonding, contrasting with the hydrogen-bonded cyclic dimers observed in the racemic compound (H. Sørensen et al., 1999).

Chemical Reactions and Properties

2-Chloropropionic acid undergoes various chemical reactions, including dehydrochlorination to produce acetaldehyde and carbon monoxide, illustrating its reactive nature and the potential for generating different chemical products through reaction kinetics (G. Chuchani & A. Rotinov, 1989). The study of its vibrational circular dichroism (VCD) spectrum, especially the effect of hydrogen bond formation on the spectrum, provides insights into the molecular interactions and the absolute configuration determination of carboxylic acids (S. Góbi et al., 2011).

Physical Properties Analysis

The synthesis and purification processes, along with the characterization techniques such as NMR and IR spectroscopy, offer detailed insights into the physical properties of (R)-(+)-2-Chloropropionic acid and its derivatives. These processes highlight the compound's purity, yield, and structural integrity, which are crucial for its applications in chemical synthesis (Shen Yong-cun, 2006); (Yingying Cao et al., 2016).

Chemical Properties Analysis

The chemical properties of (R)-(+)-2-Chloropropionic acid, such as its reactivity and the formation of derivatives through various chemical reactions, are central to its utility in the synthesis of a wide range of chemicals. The compound's ability to form stable hydrogen-bonded structures and its reactivity towards dehydrochlorination and enzymatic processes underscore its versatility and significance in organic synthesis (G. Chuchani & A. Rotinov, 1989); (S. Góbi et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, Hydrochloric acid, indicates that it may be corrosive to metals and cause severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling such compounds .

Future Directions

The future directions for research on “®-(+)-2-Chloropropionic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .

properties

IUPAC Name

(2R)-2-chloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWAYYRQGQZKCR-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Record name CHLOROPROPIONIC ACID
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Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Weight

108.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Record name CHLOROPROPIONIC ACID
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Product Name

(R)-(+)-2-Chloropropionic acid

CAS RN

28554-00-9, 7474-05-7
Record name CHLOROPROPIONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2922
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Chloropropionic acid, (+)-
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Record name (2R)-2-chloropropanoic acid
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Record name 2-CHLOROPROPIONIC ACID, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
S Góbi, E Vass, G Magyarfalvi… - Physical Chemistry …, 2011 - pubs.rsc.org
The vibrational circular dichroism (VCD) spectrum of S-(−) and R-(+)-2-chloropropionic acid is thoroughly analyzed. Besides the VCD spectrum of the monomer, the dimers (stabilized …
Number of citations: 52 0-pubs-rsc-org.brum.beds.ac.uk
J Huang, Y Xin, X Cao, W Zhang - World Journal of Microbiology and …, 2011 - Springer
A total of 139 2-haloacid degrading bacteria strains were isolated from the marine sponge Hymeniacidon perlevis using a modified enrichment medium and a pH indicator method. After …
V Mirčeski, F Quentel, M L'Her - Electrochemistry Communications, 2009 - Elsevier
Three-phase electrodes in combination with square-wave voltammetry are applied to study the transfer kinetics of chiral anions from water to the chiral 2-octanol. The experimental …
Z Ochal, J Gałązka - Polish Journal of Applied Chemistry, 2006 - infona.pl
The synthesis of (R) and (S)-2-phenoxypropionie acid derivatives bearing difluoromethylsulfonyl-nitrophenyl group, such as: phcnoxypropionamides, …
Number of citations: 3 www.infona.pl
E Holmberg, E Dahlen, TÖR Norin, K Hult - Biocatalysis, 1991 - Taylor & Francis
… R-2-chloropropionic acid afforded a higher enantiomeric ratio than S-2-chloropropionic acid in the hydrolysis of the corresponding esters of racemic 1-phenylethanol catalyzed by …
M Hedenström, L Holm, ZQ Yuan, H Emtenäs… - Bioorganic & medicinal …, 2002 - Elsevier
A method for synthesis of XaaΨ[CH 2 O]Ala/Gly pseudodipeptides in good yields and excellent diastereoselectivity from azido alcohols and (R)-2-chloropropionic acid or tert-butyl …
NK Kochetkov, BA Dmitriev, VL Lvov - Carbohydrate Research, 1977 - Elsevier
A new acidic monosaccharide, isolated from the O-specific lipopolysaccharide of Sh. dysenteriae type 3, has been identified as 4-O-[(R)-1-carboxyethyl)]-d-glucose (1). The synthesis of …
Z Tong, PG Board, MW Anders - Chemical research in toxicology, 1998 - ACS Publications
Dichloroacetic acid (DCA) is a common drinking-water contaminant, is hepatocarcinogenic in rats and mice, and is a therapeutic agent used clinically in the management of lactic …
Number of citations: 134 0-pubs-acs-org.brum.beds.ac.uk
S Góbi - 2015 - researchgate.net
Most of the important biomolecules are chiral, ie they have (at least) two non-superposable structures that are mirror images to each other called enantiomers. It has long been known …
Number of citations: 3 www.researchgate.net
E Papajak, RA Kwiecień, J Rudziński, D Sicińska… - Biochemistry, 2006 - ACS Publications
dl-2-Haloacid dehalogenase from Pseudomonas sp. 113 is a unique enzyme because it acts on the chiral carbons of both enantiomers, although its amino acid sequence is similar only …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk

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